molecular formula C17H24N2O5 B1582586 Z-Leu-gly-ome CAS No. 5084-98-0

Z-Leu-gly-ome

Cat. No. B1582586
CAS RN: 5084-98-0
M. Wt: 336.4 g/mol
InChI Key: XJNLCCIXRQPNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of peptides like Z-Leu-Gly-Ome can be achieved through a process called self-assembly peptide-based hydrogels . This process is popular in biomedical applications due to its controllability and biocompatibility properties . The strategies for preparing these hydrogels can be divided into three categories based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .


Molecular Structure Analysis

Z-Leu-Gly-Ome has a molecular formula of C17H24N2O5 . It contains a total of 48 bonds, including 24 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of Z-Leu-Gly-Ome involve various supramolecular non-covalent interactions to build several secondary structures .


Physical And Chemical Properties Analysis

Z-Leu-Gly-Ome has a molecular weight of 336.38300 and a density of 1.146g/cm3 . Its boiling point is 516.4ºC at 760 mmHg .

Scientific Research Applications

Pest Repellent Activities

Z-Leu-gly-ome and its related peptides have demonstrated effectiveness as repellents. For instance, Z-Val-Leu-OMe showed potent repellent activity against both Aedes aegypti (mosquito) and Blattella germanica (cockroach) (Okada et al., 1984).

Memory and Amnesia

The peptide Z-Pro-Leu-Gly-NH2 attenuated puromycin-induced amnesia in mice when administered before training. This suggests a role for such peptides in influencing memory processes rather than generalized arousal mechanisms (Flexner et al., 1978).

Spectroscopic Structure Analysis

Z-Gly-Leu-Leu-OMe and similar peptides have been used in spectroscopic structure analysis. Solvent effects were found more useful than shift reagents to improve the spectroscopic structure analysis of peptides (Kricheldorf & Hull, 1980).

Apoptosis Induction

Leucyl-leucine methyl ester (Leu-Leu-OMe), a compound related to Z-Leu-gly-ome, has been found to induce apoptosis in cells with cytolytic potential. This process is dependent on the generation of metabolites with membranolytic properties (Thiele & Lipsky, 1992).

Carboxypeptidase Activity

Gly-X carboxypeptidase, which releases C-terminal residues from N-blocked peptides, shows activity with substrates like Z-Gly + Leu. This enzyme plays a significant role in protein metabolism (Suárez‐Rendueles & Bordallo, 2004).

Protein Z Characterization

Protein Z, a component in human plasma with an unknown physiological function, was found to contain the sequence Ala-Gly-Ser-Tyr-Leu-Leu. Understanding this protein's structure can provide insights into blood coagulation and related processes (Broze & Miletich, 1984).

Safety And Hazards

When handling Z-Leu-Gly-Ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of small peptides through the ‘bottom-up approach’ to form various interesting micro to nano-level structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

properties

IUPAC Name

methyl 2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNLCCIXRQPNFH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Leu-gly-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Leu-gly-ome
Reactant of Route 2
Reactant of Route 2
Z-Leu-gly-ome
Reactant of Route 3
Reactant of Route 3
Z-Leu-gly-ome
Reactant of Route 4
Reactant of Route 4
Z-Leu-gly-ome
Reactant of Route 5
Reactant of Route 5
Z-Leu-gly-ome
Reactant of Route 6
Reactant of Route 6
Z-Leu-gly-ome

Citations

For This Compound
16
Citations
T Matoba, T Hata - Agricultural and Biological Chemistry, 1972 - Taylor & Francis
… Z-Leu-Gly-OMe (3.4g) was hy· drogenated in methanol (60ml) containing IN HCI (10ml) as described. The residue was dissolved in dimethylformamide (50 mil, and triethylamine, (l.4ml) …
Number of citations: 268 www.tandfonline.com
C Ramazeilles, L Juliano, JR Chagas, M Rabinovitch - Parasitology, 1990 - cambridge.org
… ED50; (d) except for Z-Tyr-Leu-OMe, which was quite toxic, the therapeutic ratios (minimal toxic concentration for macrophages/ED90) ranged between 16 (for Z-Leu-Gly-OMe) to 8 (for …
Number of citations: 9 www.cambridge.org
Y OKADA, C KAWASAKI, M OKINAKA… - Chemical and …, 1979 - jstage.jst.go.jp
… Z-Leu-Grly-NHNH2 (XI) Hydrazine hydrate (80%, 1ml) was added to a solution of Z—Leu—Gly— OMe”) (3.2 g) in MeOH (20 ml), and the mixture was kept at room temperature overnight…
Number of citations: 4 www.jstage.jst.go.jp
DA Hoogwater, M Peereboom - Tetrahedron, 1990 - Elsevier
The reaction rates of the alkaline hydrolysis of synthesized N -protected dipeptide methyl and ethyl esters were studied systematically. From the kinetic data the energies of activation, …
Number of citations: 20 www.sciencedirect.com
VK Naithani - 1973 - degruyter.com
… The debenzyloxycarbonylation of Z-Leu-Gly-OMe[17] (3.36 g, 10 mmol) was accomplished by HBr/triflouroacetic acid treatment as described in the preparation of II. The hydrobromide …
Number of citations: 8 www.degruyter.com
SH Nakagawa, F Yang, T Kato… - … Journal of Peptide …, 1976 - Wiley Online Library
[D‐alle 3 ]‐retro‐D‐deaminotocinamide (I), retro‐L‐deaminotocinamide (III) and their respective N‐formyl derivatives (II and IV) were synthesized by the stepwise active ester method: …
Number of citations: 4 onlinelibrary.wiley.com
RW Young, KH Wood, RJ Joyce… - Journal of the American …, 1956 - ACS Publications
After this work was complete, Goldschmidt and Obermeier9 reported the use of I and phenyl dichlorophosphite employing similar procedures. In general, the yields reported by these …
Number of citations: 61 pubs.acs.org
V ČEŘOVSKÝ, HD JAKUBKE - International Journal of Peptide …, 1994 - Wiley Online Library
Subtilisins (subtilopeptidase A, nagarse) and proteinase K were able to catalyze the synthesis of taurine‐containing peptides from various N‐acylated amino acid or peptide esters and …
Number of citations: 16 onlinelibrary.wiley.com
P Brown, GR Pettit - Organic Mass Spectrometry, 1970 - Wiley Online Library
A brief discussion is given of some factors that merit consideration in the analysis of peptides by mass spectrometry, with emphasis on sequence determination. The first systematic …
JN Zeng, CB Xue, QW Chen, YF Zhao - Bioorganic chemistry, 1989 - Elsevier
Eighteen N-protected dipeptide esters were synthesized using dialkyl phosphite as a coupling reagent. The reaction proceeded probably through a mixed carboxylic-phosphoric …
Number of citations: 39 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.